molecular formula C13H19N3O2 B6799807 N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Cat. No.: B6799807
M. Wt: 249.31 g/mol
InChI Key: VWJYNHCTRYOHSB-UHFFFAOYSA-N
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Description

N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a cyclobutyl ring with an ethoxy group and a pyrrolo[1,2-b]pyrazole moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-10-6-9(7-10)15-13(17)11-8-14-16-5-3-4-12(11)16/h8-10H,2-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJYNHCTRYOHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NC(=O)C2=C3CCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethanol and an acid catalyst.

    Construction of the Pyrrolo[1,2-b]pyrazole Moiety: This step involves the formation of the pyrrolo[1,2-b]pyrazole ring system through a cyclization reaction, typically using hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the cyclobutyl and pyrrolo[1,2-b]pyrazole moieties through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the cyclobutyl ring, using nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
  • N-(3-ethoxycyclopentyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
  • N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-sulfonamide

Uniqueness

N-(3-ethoxycyclobutyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

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